

Technical Guide: (2,3-Dihydrobenzofuran-7-yl)boronic acid in Drug Discovery

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Compound of Interest

Compound Name: (2,3-Dihydrobenzofuran-7-yl)boronic acid

Cat. No.: B1317852

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2,3-Dihydrobenzofuran-7-yl)boronic acid**, a valuable building block in medicinal chemistry. We will cover its chemical properties, synthesis, and key applications, with a focus on its role in the development of targeted therapeutics.

Core Compound Data

(2,3-Dihydrobenzofuran-7-yl)boronic acid, with the CAS Number 685514-61-8, is an aromatic boronic acid featuring a dihydrobenzofuran scaffold.^[1] This structural motif is of significant interest in drug discovery due to its presence in numerous biologically active compounds. Boronic acids themselves are versatile intermediates, most notably for their utility in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Property	Value	Source
CAS Number	685514-61-8	[2] [3] [4]
Molecular Formula	C ₈ H ₉ BO ₃	[3] [5]
Molecular Weight	163.97 g/mol	[5]
Synonyms	2,3-dihydro-1-benzofuran-7-ylboronic acid	[3]

Synthesis and Reactivity

The synthesis of **(2,3-Dihydrobenzofuran-7-yl)boronic acid** can be achieved through directed ortho-metallation of 2,3-dihydrobenzofuran, followed by quenching with a boron electrophile. This approach is analogous to the synthesis of the corresponding 7-carboxylic acid derivative.

Experimental Protocol: Synthesis of **(2,3-Dihydrobenzofuran-7-yl)boronic acid**

This protocol is based on the established method of directed lithiation of 2,3-dihydrobenzofuran, followed by borylation.

Materials:

- 2,3-Dihydrobenzofuran
- n-Butyllithium (n-BuLi) in hexanes
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Trimethyl borate
- Anhydrous tetrahydrofuran (THF)
- Dry ice
- Hydrochloric acid (HCl)
- Diethyl ether
- Magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of 2,3-dihydrobenzofuran (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 eq) dropwise.
- Stir the reaction mixture at room temperature for 2 hours to ensure complete lithiation.

- Cool the mixture back to -78 °C and add trimethyl borate (1.5 eq) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by carefully adding aqueous HCl at 0 °C until the solution is acidic.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain **(2,3-Dihydrobenzofuran-7-yl)boronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of **(2,3-Dihydrobenzofuran-7-yl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction to synthesize more complex molecules. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

- **(2,3-Dihydrobenzofuran-7-yl)boronic acid**
- Aryl or vinyl halide (e.g., aryl bromide)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
- Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

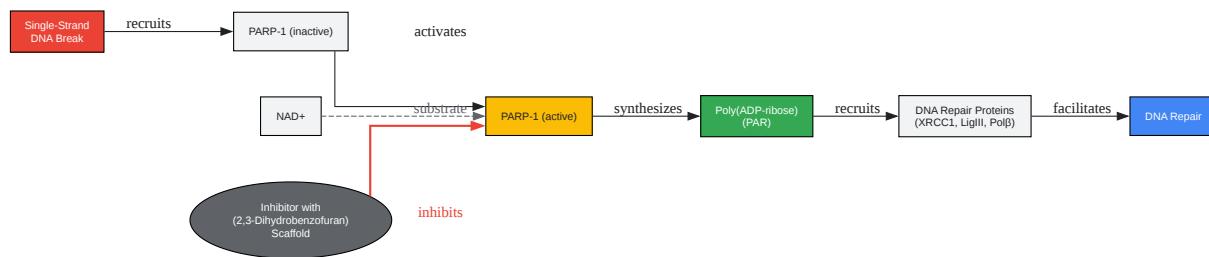
- In a reaction vessel, combine **(2,3-Dihydrobenzofuran-7-yl)boronic acid** (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
- Evacuate and backfill the vessel with an inert gas.
- Add the degassed solvent system to the reaction mixture.
- Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Role in Drug Discovery: Targeting PARP-1

The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in the design of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1).^[6] PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.

PARP-1 Signaling Pathway in DNA Repair

When a single-strand DNA break occurs, PARP-1 is recruited to the site of damage. Upon binding to the damaged DNA, PARP-1 becomes catalytically active and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation.^{[2][4][5]} This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of the break, facilitating its repair.



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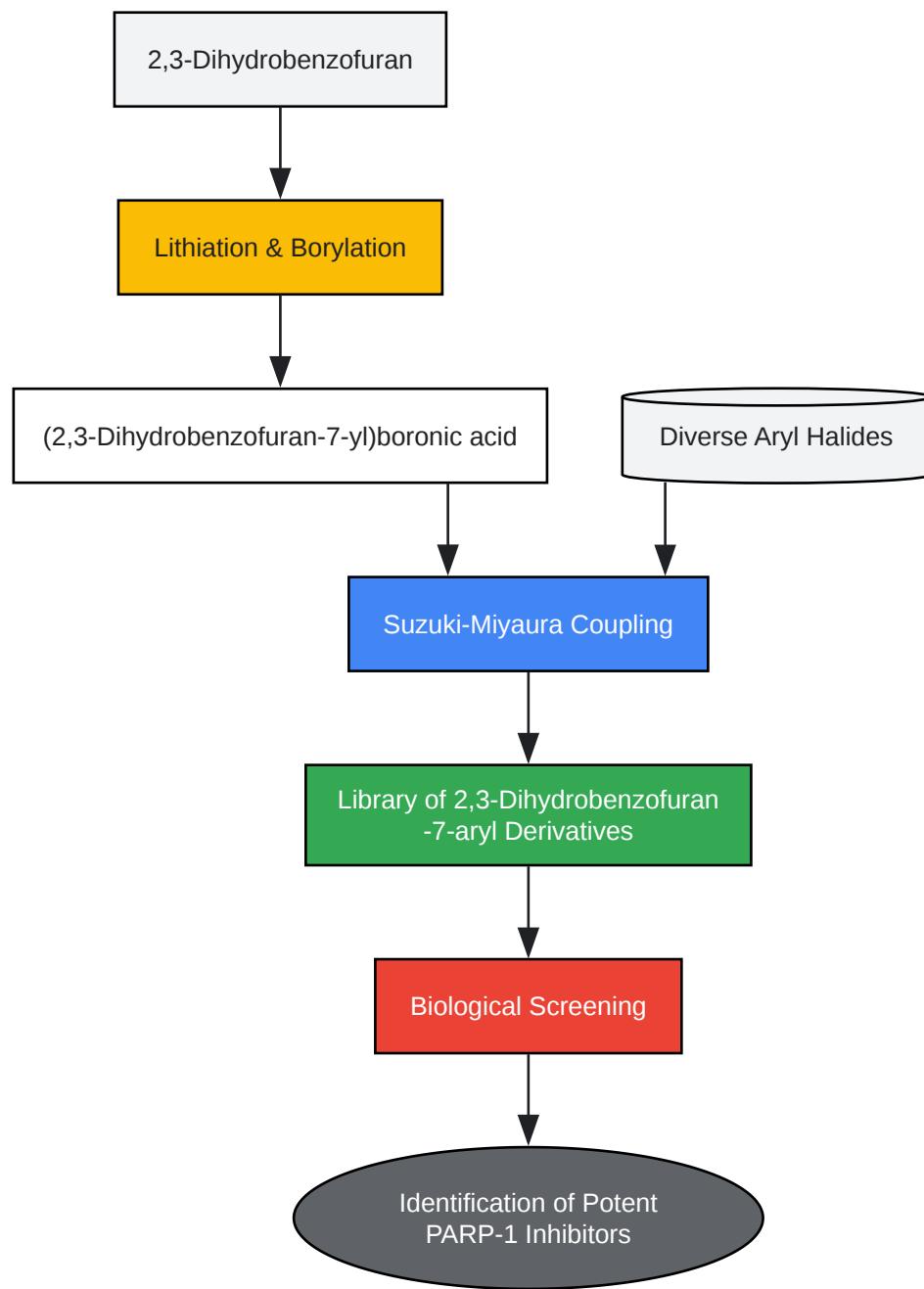
PARP-1 signaling pathway in DNA single-strand break repair.

In the context of cancer therapy, inhibiting PARP-1 can be particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality. When PARP-1 is inhibited, single-strand breaks are not efficiently repaired and can lead to the formation of double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be repaired by the homologous recombination pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutated BRCA1 or BRCA2, this pathway is compromised. The accumulation of unrepaired double-strand breaks ultimately leads to cell death.

Small molecule inhibitors containing the 2,3-dihydrobenzofuran scaffold have been developed to target the NAD⁺ binding site of PARP-1, preventing its catalytic activity.^[6] **(2,3-Dihydrobenzofuran-7-yl)boronic acid** serves as a crucial starting material for the synthesis of these potent and selective PARP-1 inhibitors through Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Workflow for PARP-1 Inhibitor Synthesis

The general workflow for synthesizing a library of PARP-1 inhibitors based on the 2,3-dihydrobenzofuran scaffold is outlined below.



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Workflow for the synthesis and screening of PARP-1 inhibitors.

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